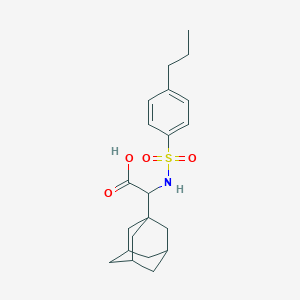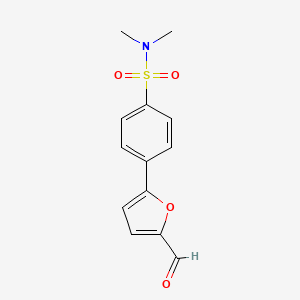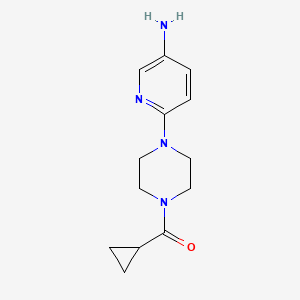
6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C13H18N4O and a molecular weight of 246.31 g/mol . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in the context of developing anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)N .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 246.31 g/mol . More detailed properties are not provided in the available resources.科学研究应用
6-CPA has been the focus of a number of scientific studies due to its interesting properties and potential applications. It has been studied for its potential anti-inflammatory and antioxidant properties, as well as its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-obesity agent, as well as its ability to reduce the risk of diabetes. Additionally, 6-CPA has been studied for its potential to inhibit the growth of bacteria and fungi, as well as its ability to inhibit the growth of viruses.
作用机制
Target of Action
The primary target of 6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
It is known that the compound interacts with the bacterium to inhibit its growth . The compound’s interaction with its target results in significant anti-tubercular activity, as evidenced by its ability to inhibit the growth of Mycobacterium tuberculosis H37Ra .
Biochemical Pathways
It is clear that the compound interferes with the normal functioning of mycobacterium tuberculosis h37ra, leading to its inhibition . The downstream effects of this inhibition are likely to include disruption of the bacterium’s ability to replicate and survive.
Pharmacokinetics
The compound’s molecular weight (24631 g/mol) and chemical formula (C13H18N4O) suggest that it may have suitable pharmacokinetic properties for drug development .
Result of Action
The result of the compound’s action is significant anti-tubercular activity. Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
实验室实验的优点和局限性
The advantages of using 6-CPA in laboratory experiments include its relatively simple synthesis method, its low cost, and its potential for a wide range of applications. Additionally, 6-CPA is relatively safe and non-toxic, making it suitable for use in laboratory experiments. However, there are some limitations to using 6-CPA in laboratory experiments, such as its relatively long synthesis time and its potential for producing toxic byproducts.
未来方向
There are a number of potential future directions for research on 6-CPA. These include further research into its potential anti-inflammatory and antioxidant properties, as well as its potential to inhibit the growth of cancer cells. Additionally, further research could be conducted into its potential to reduce the risk of diabetes and to inhibit the growth of bacteria and fungi. Finally, further research could be conducted into its potential to reduce the risk of cardiovascular disease and to reduce the risk of stroke.
合成方法
The synthesis of 6-CPA was first reported in 2013 by a research team in China. The team used a four-step reaction process to synthesize the compound. The first step involved the reaction of cyclopropanecarboxylic acid with piperazine, forming a cyclopropanecarboxylpiperazine intermediate. This intermediate was then reacted with pyridine in the presence of a palladium catalyst to form 6-CPA. The team also suggested a number of other potential synthesis methods, including the use of a palladium-catalyzed reaction between pyridine and a cyclopropanecarboxylpiperazine intermediate.
属性
IUPAC Name |
[4-(5-aminopyridin-2-yl)piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c14-11-3-4-12(15-9-11)16-5-7-17(8-6-16)13(18)10-1-2-10/h3-4,9-10H,1-2,5-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRPQIVTSYFSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

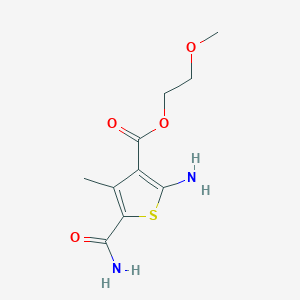
![4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6143553.png)
![3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B6143555.png)
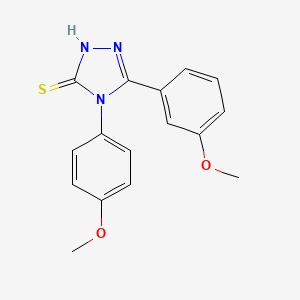
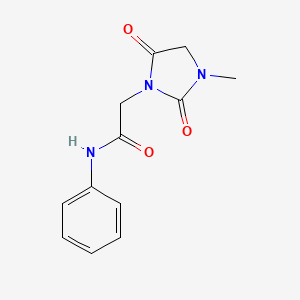
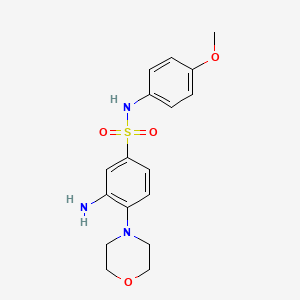
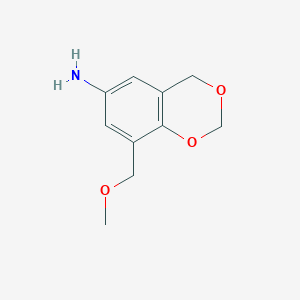
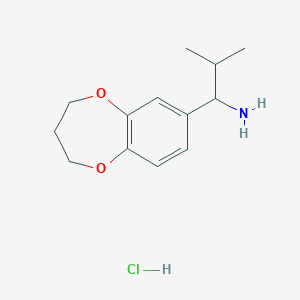
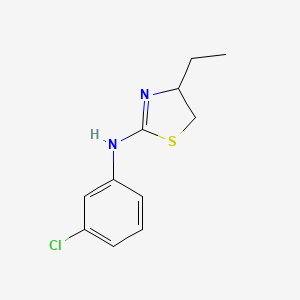


![2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide](/img/structure/B6143650.png)
